6-Ethoxybenzofuran-2-carboxylic acid
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Overview
Description
6-Ethoxybenzofuran-2-carboxylic acid is an organic compound that belongs to the benzofuran family. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. This compound is characterized by the presence of an ethoxy group at the 6th position and a carboxylic acid group at the 2nd position of the benzofuran ring. It is a white solid that is soluble in organic solvents such as dimethyl sulfoxide, dimethylformamide, and dimethyl sulfide .
Preparation Methods
Synthetic Routes and Reaction Conditions
6-Ethoxybenzofuran-2-carboxylic acid can be synthesized through several methods:
Carboxylation of 2-hydroxyphenylboronic acid: This method involves the carboxylation of 2-hydroxyphenylboronic acid followed by condensation with benzyl ether to yield the target compound.
Oxidation of substituted alkylbenzenes: Oxidation of a substituted alkylbenzene with potassium permanganate (KMnO4) gives a substituted benzoic acid.
Hydrolysis of nitriles: Carboxylic acids can be prepared from nitriles by heating with aqueous acid or base.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the above-mentioned synthetic routes. The choice of method depends on the availability of starting materials and the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Ethoxybenzofuran-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) is commonly used for oxidation reactions.
Reduction: Borane-tetrahydrofuran (BH3/THF) is often preferred for reduction due to its ease and safety.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoic acid derivatives, while reduction may produce alcohols.
Scientific Research Applications
6-Ethoxybenzofuran-2-carboxylic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-Ethoxybenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. Benzofuran derivatives are known to interact with various biological targets, including enzymes and receptors, leading to their diverse biological activities . The exact mechanism depends on the specific derivative and its target.
Comparison with Similar Compounds
Similar Compounds
Amiodarone: Used as an antiarrhythmic agent.
Angelicin: Used in the treatment of skin diseases such as cancer or psoriasis.
Bergapten: Known for its dermatological applications.
Nodekenetin: Exhibits anti-inflammatory properties.
Xanthotoxin: Used in photochemotherapy.
Usnic Acid: Known for its antimicrobial properties.
Uniqueness
6-Ethoxybenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ethoxy group at the 6th position and carboxylic acid group at the 2nd position make it a valuable intermediate in organic synthesis and a potential candidate for therapeutic applications.
Properties
Molecular Formula |
C11H10O4 |
---|---|
Molecular Weight |
206.19 g/mol |
IUPAC Name |
6-ethoxy-1-benzofuran-2-carboxylic acid |
InChI |
InChI=1S/C11H10O4/c1-2-14-8-4-3-7-5-10(11(12)13)15-9(7)6-8/h3-6H,2H2,1H3,(H,12,13) |
InChI Key |
OUPXFUMTFSUKMR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)C=C(O2)C(=O)O |
Origin of Product |
United States |
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